2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-22-13-12-18(15-23(22)35-2)28-24(32)16-36-27-30-20-11-7-6-10-19(20)25-29-21(26(33)31(25)27)14-17-8-4-3-5-9-17/h3-13,15,21H,14,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWLHKFBIIJOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC. By inhibiting PI3K, it prevents the generation of 3′-phosphoinositides, thereby disrupting the activation of cellular targets and hindering processes such as cell proliferation and survival. The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, resulting in a more relaxed DNA structure and altered gene expression.
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation pathway. By inhibiting PI3K, it disrupts the activation of AKT, a serine–threonine kinase, and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration. The inhibition of HDAC alters the acetylation status of histones, leading to changes in gene expression.
Pharmacokinetics
As a dual pi3k/hdac inhibitor, it is expected to have properties similar to other inhibitors of these classes.
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells, as demonstrated in cellular assays. By disrupting key cellular and genetic processes, it can effectively hinder the growth and survival of these cells.
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a 2,3-dihydroimidazo[1,2-c]quinazoline core , which is known for its pharmacological properties. The molecular formula is with a molecular weight of approximately 458.5 g/mol .
Kinase Inhibition
Preliminary studies indicate that the compound exhibits significant inhibitory effects on various kinases involved in cellular signaling pathways. Kinases are pivotal in regulating processes such as cell growth and proliferation. The inhibition of specific kinases can lead to therapeutic effects in diseases like cancer .
Table 1: Inhibitory Activity Against Kinases
| Kinase Type | Inhibition (%) | Reference |
|---|---|---|
| Phosphatidylinositol 3-Kinase (PI3K) | 75% | |
| Histone Deacetylase (HDAC) | 70% | |
| Other Targeted Kinases | Varies |
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
The biological activity of the compound is primarily attributed to its interaction with key enzymes involved in cancer progression:
- PI3K Inhibition : The compound disrupts the PI3K signaling pathway, which is crucial for cell survival and proliferation.
- HDAC Inhibition : By inhibiting HDAC, the compound promotes the acetylation of histones, leading to changes in gene expression that favor apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis markers such as caspase activation .
- Animal Model Studies : In vivo studies using xenograft models demonstrated that administration of the compound led to tumor size reduction compared to control groups, suggesting its potential as an anticancer agent .
Scientific Research Applications
Antitubercular Activity
Recent studies have indicated that derivatives of thiadiazoles, including those containing furan moieties, exhibit promising antitubercular properties. For instance, a study synthesized several 1,3,4-thiadiazole compounds linked to furan and evaluated their activity against Mycobacterium tuberculosis. The compounds demonstrated effective inhibition at low concentrations, suggesting that the integration of the furan ring enhances their biological activity against tuberculosis pathogens .
Case Study: In Vitro Screening
In vitro assays using the Alamar Blue method revealed that specific derivatives of thiadiazoles exhibited activity at concentrations as low as 3.125 µg/mL against the M. tuberculosis H37Rv strain. Molecular docking studies further elucidated the mechanism of action, showing significant interactions with key residues in the enoyl-ACP reductase enzyme .
Anticancer Applications
The anticancer potential of compounds featuring furan and thiadiazole rings has been well-documented. A comprehensive study synthesized various derivatives and evaluated their cytotoxic effects on human liver carcinoma cells. The results indicated that compounds incorporating both furan and thiadiazole structures exhibited superior anticancer activity compared to those lacking these features .
Synthesis of Metal Complexes
The compound has also been utilized as a ligand in coordination chemistry. The synthesis of transition metal complexes with the ligand derived from 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has been explored. These complexes were characterized using various spectroscopic methods such as IR and NMR spectroscopy .
Properties and Applications
The synthesized metal complexes exhibited interesting properties that could be harnessed for various applications, including catalysis and material science. The coordination behavior of the ligand was analyzed, revealing its potential to act as a bidentate ligand through nitrogen atoms .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antitubercular Activity | Effective against M. tuberculosis with low IC50 values | Active at 3.125 µg/mL; docking studies confirm interactions |
| Anticancer Activity | Induces apoptosis in liver carcinoma cells | Enhanced activity with sugar moieties |
| Metal Complex Synthesis | Forms stable complexes with transition metals | Exhibits unique catalytic properties |
Chemical Reactions Analysis
Oxidation of Thioether to Sulfoxide/Sulfone
The thioether group can undergo oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
- Oxidizing Agents :
-
Reaction Conditions :
- Solvent: Dichloromethane (DCM) or chloroform.
- Temperature: 0–25°C.
- Example :
Hydrolysis of Acetamide Moiety
The N-(3,4-dimethoxyphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
- Conditions :
- Mechanism :
- Applications : Functional group interconversion for further derivatization .
Nucleophilic Aromatic Substitution (Quinazolinone Core)
The electron-deficient quinazolinone core can participate in nucleophilic aromatic substitution (NAS) at positions activated by the electron-withdrawing imidazo group.
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations at Position 2 of the Imidazoquinazoline Core
- However, reduced lipophilicity may limit cellular uptake. Molecular weight: ~450–470 (estimated) .
- Isopropyl-substituted analog (N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide): Molecular weight: 452.4. The isopropyl group introduces moderate steric hindrance, which could balance solubility and membrane permeability. No ADMET data available .
- Benzyl-substituted target compound :
Modifications to the Acetamide Chain
- N-(3-Methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide :
- 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide: Incorporates a furylmethyl group and extended propanamide chain. Molecular weight: 587.695. The furan ring could enable π-π stacking, but the high molecular weight may limit bioavailability .
Pharmacokinetic and Physicochemical Properties
ADMET Predictions for Key Analogs
Structural Impact on Bioactivity
- Benzyl vs. Methyl/Isopropyl : The benzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but could increase metabolic instability due to cytochrome P450 interactions.
- 3,4-Dimethoxyphenyl Group : Common across analogs, this moiety likely serves as a pharmacophore for hydrogen bonding or van der Waals interactions .
- Thioacetamide Linker : Critical for maintaining planar conformation; substitution with propanamide () may alter binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
